Ethyl 3-hydroxybutyrate
Overview
Description
Ethyl 3-hydroxybutyrate is a compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is also a component of kiwi fruit aroma and can be produced through biotransformation processes using microorganisms such as yeast 10. The compound has two enantiomers, (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-hydroxybutyrate, which are relevant in the context of chiral drug synthesis .
Synthesis Analysis
The synthesis of ethyl 3-hydroxybutyrate can be achieved through different methods. One approach involves the microbial reduction of ethyl acetoacetate by bakers' yeast or the fungus Geotrichum candidum, which yields the (S)- or (R)-enantiomer, respectively . Another method includes the stereoinversion of (R)-ethyl 3-hydroxybutyrate to its (S)-enantiomer through a mesylate intermediate . Additionally, a technical synthesis starting from acetophenone and diethyl oxalate has been described, which involves chemo- and enantioselective hydrogenation .
Molecular Structure Analysis
The molecular structure of ethyl 3-hydroxybutyrate is characterized by the presence of an ethyl ester group and a hydroxy group on the butyrate chain. The stereochemistry of the hydroxy group is crucial for its applications in pharmaceutical synthesis, as the enantiomers can have different biological activities .
Chemical Reactions Analysis
Ethyl 3-hydroxybutyrate can undergo various chemical reactions, including hydrogenation and hydrolysis. For instance, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate can yield ethyl 2-hydroxy-4-arylbutyrate, which upon hydrolysis provides the corresponding hydroxy acid . The compound can also be synthesized through asymmetric hydrogenation of precursors like ethyl 4-chloro-acetoacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-hydroxybutyrate are influenced by its functional groups and stereochemistry. The compound's enantiomers can be separated and identified using techniques such as nuclear magnetic resonance (NMR) . The miscibility and phase behavior of ethyl 3-hydroxybutyrate derivatives can be studied using differential scanning calorimetry (DSC) and solid-state NMR, as demonstrated in blends with poly(ethylene oxide) . The compound's latent ionic nature has been explored in the context of polymerization reactions .
Relevant Case Studies
Case studies involving ethyl 3-hydroxybutyrate include its production through biotransformation processes and its use in the synthesis of chiral drugs. For example, the anaerobic production of (S)-ethyl 3-hydroxybutyrate using Saccharomyces cerevisiae has been investigated for potential integration into biorefinery concepts10. Additionally, the use of microbial esterases for the kinetic resolution of ethyl 3-hydroxybutyrate to produce optically pure enantiomers has been demonstrated as an efficient and environmentally friendly method .
Scientific Research Applications
Biocatalytic Production
Ethyl 3-hydroxybutyrate serves as an important intermediate in the synthesis of various valuable chiral drugs. Its preparation can be efficiently achieved through biocatalytic processes. For instance, microbial esterase WDEst17 has been developed as an efficient biocatalyst for generating (R)-3-hydroxybutyrate, a crucial chiral drug intermediate, achieving a high enantiomeric excess and conversion rate (Wang et al., 2018). Similarly, the microbial reduction of ethyl acetoacetate by bakers' yeast has been shown to yield (S)-ethyl 3-hydroxybutyrate with higher yields and optical purity (Wipf et al., 1983).
Stereoselective Synthesis
Ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemical intermediate used in synthesizing pharmacologically valuable products like L-carnitine, can be produced through stereoselective biotechnology methods. Microfluidic chip reactor systems have shown effectiveness in achieving high enantioselectivity in the synthesis of such compounds (Kluson et al., 2019).
Chemical Synthesis
Chemical methods such as dehydration reactions have been employed for synthesizing ethyl 3-hydroxybutyrate. For example, its preparation from 3-hydroxybutyric acid and ethanol using catalysts and dehydrating agents has been explored, yielding a high productivity rate (Shu-qiancal, 2003).
Pharmaceutical Intermediates
Ethyl 3-hydroxybutyrate is integral in synthesizing various pharmaceutical intermediates. For instance, enzymatic synthesis of 3-hydroxybutyramides from ethyl (±)-3-hydroxybutyrate and aliphatic amines, catalyzed by Candida antartica lipase, leads to high optical yield products, which are then chemically reduced to yield 1,3-aminoalcohols (Garda et al., 1992).
Enantioselective Hydrolysis
Research on Rhodococcus erythropolis has demonstrated its ability to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid. This process involves enantioselective hydrolysis, which could potentially be improved for commercial production of ethyl (S)-4-chloro-3-hydroxybutyrate (Park et al., 2008).
Environmental Applications
Ethyl 3-hydroxybutyrate plays a role in developing environmentally friendly herbicide formulations. For example, its integration into a biodegradable matrix of poly-3-hydroxybutyrate and natural materials has been explored to create eco-friendly, slow-release herbicide formulations (Kiselev et al., 2019).
Safety And Hazards
Ethyl 3-hydroxybutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid . It may be harmful by inhalation, ingestion, or skin absorption and may cause irritation . When handling Ethyl 3-hydroxybutyrate, avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye .
Future Directions
Ethyl 3-hydroxybutyrate shows promising therapeutic properties . It has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems . It also plays a useful role in veterinary diagnostics, where it is considered the most valuable diagnostic parameter among all ketone compounds .
properties
IUPAC Name |
ethyl 3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6025305 | |
Record name | Ethyl 3-hydroxybutyrate | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-Hydroxybutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
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Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl (±)-3-hydroxybutyrate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
148 °F (NTP, 1992) | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-Hydroxybutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-Hydroxybutyrate | |
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Product Name |
Ethyl 3-hydroxybutyrate | |
CAS RN |
5405-41-4, 56816-01-4, 35608-64-1 | |
Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl (S)-3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Ethyl 3-hydroxybutyrate | |
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Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |
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Record name | Ethyl (±)-3-hydroxybutyrate | |
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Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Retrosynthesis Analysis
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Citations
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